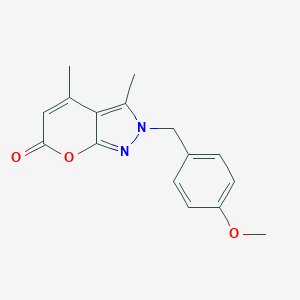
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, also known as PDP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been synthesized using various methods.
Applications De Recherche Scientifique
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to protect neurons from oxidative stress and improve cognitive function.
Mécanisme D'action
The mechanism of action of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of cancer cell proliferation, the protection of neurons from oxidative stress, and the improvement of cognitive function. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to have antioxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has several advantages for lab experiments, including its synthetic accessibility, its unique chemical structure, and its potential use in various scientific research applications. However, there are also limitations to using 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases, and the identification of its molecular targets and signaling pathways. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one may also be used as a starting point for the development of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, or 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been achieved using various methods, including a one-pot three-component reaction, a microwave-assisted synthesis, and a solvent-free synthesis. The one-pot three-component reaction involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst under solvent-free conditions. These methods have been optimized to obtain high yields of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one.
Propriétés
Numéro CAS |
144092-63-7 |
|---|---|
Nom du produit |
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one |
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-14(19)21-16-15(10)11(2)18(17-16)9-12-4-6-13(20-3)7-5-12/h4-8H,9H2,1-3H3 |
Clé InChI |
JSKLXDBRUMMHQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC |
Autres numéros CAS |
144092-63-7 |
Synonymes |
2-(4'-methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one HA 22 HA-22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




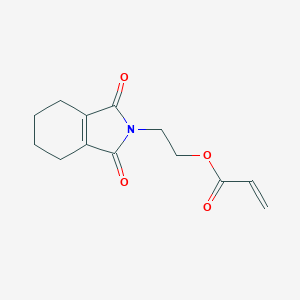
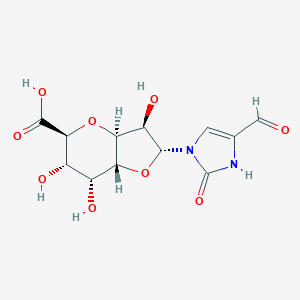
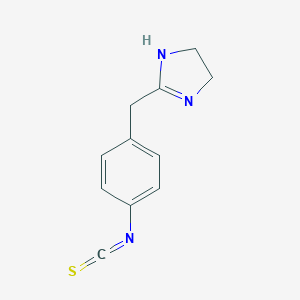

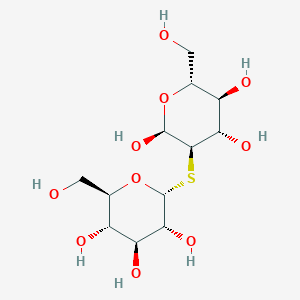
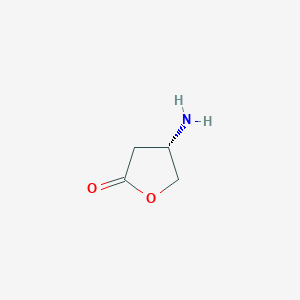
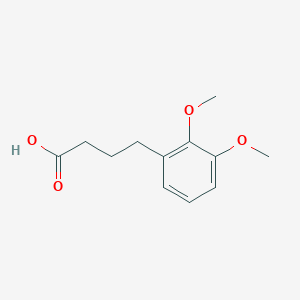
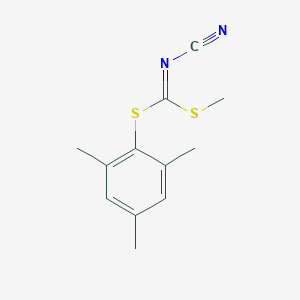
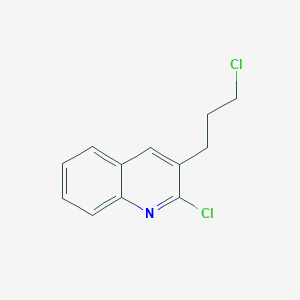
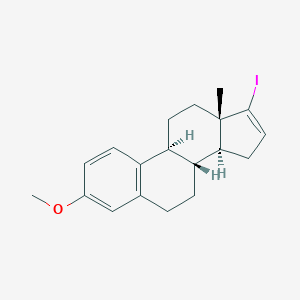
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)
